REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[CH:3]=1.[Li]CCCC.[C:15](=[O:17])=[O:16]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[C:15]([OH:17])=[O:16]
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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ClC1=CC(=CC(=C1)C)Cl
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Name
|
|
Quantity
|
9.3 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
mixture was stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at the same temperature for 20 min
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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Thereafter, the reaction mixture was slowly warmed to room temperature
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Type
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CUSTOM
|
Details
|
quenched with 6 M HCl (10 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×30 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with water (50 mL), brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get compound A111-1 (1.1 g, 44%) as a white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |